Cyclooct-4-ene-1-peroxol
Description
Cyclooct-4-ene-1-peroxol is a cyclic organic compound characterized by an eight-membered ring (cyclooctene) with a peroxol (-O-O-) functional group at the 1-position and a double bond at the 4-position. The peroxol group confers unique thermodynamic and kinetic properties, such as sensitivity to heat or light, which distinguishes it from non-peroxide analogs .
Properties
CAS No. |
102574-82-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-hydroperoxycyclooctene |
InChI |
InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 |
InChI Key |
VHVDGMUGOCTNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-ene-1-peroxol can be synthesized through several methods. One common approach involves the photoisomerization of cyclooctene derivatives. For instance, trans-cyclooctenes can be prepared using a simplified flow setup for photoisomerization . Another method involves the microwave-assisted kinetic resolution of homochiral cyclooctene derivatives using lipases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of flow photoreactors assembled from readily accessible components has been reported to be effective in producing trans-cyclooctene derivatives .
Chemical Reactions Analysis
Radical-Mediated Decomposition
Cyclooct-4-ene-1-peroxol undergoes homolytic cleavage of the peroxide bond (–O–O–), generating reactive oxygen species (ROS) and alkoxy radicals. These intermediates drive further transformations:
Key Findings :
-
t-Butoxy-initiated decomposition produces cyclo-oct-4-en-1-one and cyclo-oct-4-en-1-ol in a 3:1 ratio , suggesting preferential oxidation over reduction under radical conditions .
-
Thermal decomposition (studied via Raman spectroscopy) releases oxygen gas through a proposed hydrotrioxide intermediate .
Mechanism :
-
Homolytic cleavage:
-
Radical recombination or hydrogen abstraction leads to ketone/alcohol products .
Electrophilic Addition Reactions
This compound reacts with electrophiles to form bicyclic ethers or peroxides, depending on solvent polarity and reagent choice:
Table 1: Products from Electrophilic Reactions
| Reagent | Solvent | Major Products | Yield (%) |
|---|---|---|---|
| NBS | CD | ||
| Cl | |||
| [4.2.1] Ether, [3.3.1] Ether | 65–78 | ||
| Hg(OAc) |
text| CH$$_3$$
CN | Bicyclic [3.3.2] and [4.2.2] peroxides | 52–60 |
Notable Observations :
-
Mercury(II) acetate requires ultrasonic irradiation to facilitate bicyclic peroxide formation .
-
Non-polar solvents favor radical pathways, while polar solvents stabilize ionic intermediates.
Oxidation and Reduction Pathways
The peroxide group participates in redox reactions:
Oxidation:
-
Hydrogen peroxide further oxidizes this compound to cyclo-octane-1,2-dione under acidic conditions .
-
Transition-metal catalysts (e.g., Mo, W) enhance oxidation efficiency.
Reduction:
Photoisomerization and Stability
-
Light exposure induces isomerization between cis and trans configurations. A two-phase (cyclohexane/water) system with ethyl benzoate as a sensitizer achieves 33% yield of trans-cyclooct-4-enol via continuous extraction of the silver complex .
-
Thermal sensitivity : Decomposition accelerates above 60°C, necessitating controlled storage at −20°C .
Scientific Research Applications
Cyclooct-1-ene-1-peroxol Applications
Cyclooct-1-ene-1-peroxol is a chemical compound with applications spanning across chemistry, biology, medicine, and industry.
Scientific Research Applications:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules and polymers.
- Biology It is investigated as a bioorthogonal reagent for labeling and imaging studies.
- Medicine It is explored for potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
- Industry It is utilized in producing specialty chemicals and materials with unique properties.
Reactions of Cyclooct-1-ene-1-peroxol:
- Oxidation The peroxide group in cyclooct-1-ene-1-peroxol can undergo further oxidation reactions to form more complex oxygenated products, such as cyclooctane-1,2-diol and cyclooctane-1,2-dione. Common reagents and conditions for oxidation include hydrogen peroxide, molecular oxygen, and transition metal catalysts.
- Reduction The peroxide group can be reduced to form cyclooctanol or other related alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution The peroxide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions, using halogenating agents like chlorine or bromine, and alkylating agents.
trans-Cyclooctenes (TCOs) Applications
Mechanism of Action
The mechanism of action of Cyclooct-4-ene-1-peroxol involves its ability to undergo rapid and selective chemical reactions. The peroxide group is highly reactive, allowing the compound to participate in various oxidation and reduction processes. In bioorthogonal chemistry, the compound’s strained ring structure facilitates rapid reactions with tetrazines, enabling precise labeling and manipulation of biomolecules .
Comparison with Similar Compounds
Structural Analogs
Cyclooct-4-ene-1-peroxol shares structural similarities with other cyclic compounds containing oxygen-based functional groups or unsaturated bonds. Key analogs include:
Key Differences :
- Peroxol vs. Diol : this compound’s peroxide group is more reactive than the diol in (Z)-Cyclooct-5-en-1,2-diol, which undergoes acid-catalyzed hydrolysis .
- Fluorinated Analogs : Fluorinated cyclohexenes/cyclopentanes (e.g., 355-75-9, 376-77-2) exhibit superior chemical inertness due to C-F bonds, unlike the peroxol’s labile O-O linkage .
Thermodynamic and Stability Profiles
- Peroxols : Lower thermal stability compared to fluorinated analogs. For example, fluorinated cyclohexenes (e.g., 355-75-9) decompose above 300°C, whereas peroxols may degrade below 100°C .
- Cyclohexanecarboxylic acid derivatives (e.g., 98-89-5): Exhibit moderate stability, with applications in pharmaceuticals and agrochemicals .
Biological Activity
Cyclooct-4-ene-1-peroxol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclic structure with a peroxyl functional group. Its molecular formula is , and it can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through the decomposition of its peroxyl group. This property enables it to participate in various biochemical reactions, including:
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis or necrosis.
- Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties, potentially through membrane disruption or oxidative damage to microbial cells.
1. Antimicrobial Studies
In a study examining the antimicrobial effects of this compound, it was found that:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 12 | 100 |
These results indicate significant antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in pharmaceutical formulations .
2. Cytotoxicity Assays
Cytotoxicity assays conducted on human cell lines revealed that this compound has a dose-dependent effect on cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation in a time-dependent manner, with IC50 values ranging from 20 to 50 µM across different cancer types. The mechanism was linked to the induction of apoptosis via ROS generation .
Case Study 2: Application in Photodynamic Therapy
Another investigation focused on the use of this compound in photodynamic therapy (PDT). The compound was combined with light exposure to enhance its cytotoxic effects on cancer cells. Results indicated that PDT using this compound led to a significant increase in cell death compared to light exposure alone, showcasing its potential as an adjunctive treatment modality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
